molecular formula C10H18Br2 B12552182 1,2-Dibromodec-1-ene CAS No. 142799-51-7

1,2-Dibromodec-1-ene

Cat. No.: B12552182
CAS No.: 142799-51-7
M. Wt: 298.06 g/mol
InChI Key: HFGMGHZUPMOKEW-UHFFFAOYSA-N
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Description

1,2-Dibromodec-1-ene is an organobromine compound with the molecular formula C10H18Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound features a double bond between the first and second carbon atoms, with bromine atoms attached to the first and second carbon atoms. This structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromodec-1-ene can be synthesized through the bromination of dec-1-ene. The reaction typically involves the addition of bromine (Br2) to dec-1-ene in an inert solvent like dichloromethane at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of dec-1-ene and bromine into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromodec-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of dec-1-ene-1,2-diol.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dec-1-yne.

    Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Bases: Potassium hydroxide, sodium ethoxide.

    Electrophiles: Hydrogen halides, halogens.

Major Products:

    Dec-1-ene-1,2-diol: Formed through nucleophilic substitution.

    Dec-1-yne: Formed through elimination reactions.

Scientific Research Applications

1,2-Dibromodec-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its reactivity.

Mechanism of Action

The mechanism of action of 1,2-Dibromodec-1-ene involves its ability to act as an electrophile in chemical reactions. The bromine atoms attached to the carbon atoms make the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

    1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.

    1,2-Dibromopropane: Another similar compound with a three-carbon chain.

Uniqueness: 1,2-Dibromodec-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dibromoalkenes. This makes it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

142799-51-7

Molecular Formula

C10H18Br2

Molecular Weight

298.06 g/mol

IUPAC Name

1,2-dibromodec-1-ene

InChI

InChI=1S/C10H18Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h9H,2-8H2,1H3

InChI Key

HFGMGHZUPMOKEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CBr)Br

Origin of Product

United States

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